1-(2,6-Dibromobenzyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,6-dibromophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOILKQPJKVZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2,6 Dibromobenzyl Piperidine and Its Analogues
Contemporary Approaches to Piperidine (B6355638) Ring Formation for N-Substitution
The synthesis of piperidine derivatives has evolved significantly from classical methods, with a modern emphasis on efficiency, modularity, and stereocontrol. Current strategies often aim to construct the heterocyclic ring while simultaneously setting the stage for diverse functionalization, particularly at the nitrogen atom.
Nucleophilic Aromatic Substitution and Alkylation Strategies for Benzylpiperidine Synthesis
The formation of the N-benzyl bond in benzylpiperidines is most commonly achieved through nucleophilic alkylation. This classical yet highly effective method involves the reaction of piperidine, acting as a nucleophile, with a suitable benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction proceeds via a standard S_N2 mechanism, where the nitrogen's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the halide leaving group. A base, such as sodium carbonate or triethylamine, is often employed to neutralize the hydrohalic acid byproduct. patsnap.com This strategy is fundamental in the synthesis of various N-benzylpiperidine derivatives, including precursors for complex pharmaceutical agents. google.com
Another, though less direct for this specific substitution pattern, method for forming a nitrogen-aryl or nitrogen-benzyl bond is Nucleophilic Aromatic Substitution (S_NAr). In a typical S_NAr reaction, a nucleophile attacks an electron-deficient aromatic ring that possesses a good leaving group. masterorganicchemistry.comyoutube.com The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.com While piperidine can act as a potent nucleophile in S_NAr reactions, this pathway is not typically favored for synthesizing simple benzylpiperidines from non-activated haloarenes due to the deactivating nature of halogen substituents in the absence of strong activating groups. nih.govmasterorganicchemistry.com
Modular Strategies and Biocatalytic Approaches in Piperidine Synthesis
Recent breakthroughs have introduced highly modular and efficient strategies for constructing complex piperidines, moving beyond traditional, often linear, synthetic sequences. news-medical.net A leading approach combines biocatalysis and radical cross-coupling to achieve rapid and selective derivatization of the piperidine core. medhealthreview.comgumed.edu.plnih.gov This two-step process revolutionizes the synthesis of three-dimensional molecules, which are increasingly sought after in drug discovery for their enhanced specificity and improved physicochemical properties. nih.govchemistryviews.org
The first step employs biocatalytic C-H oxidation. medhealthreview.com Enzymes, such as specifically engineered hydroxylases, are used to precisely install hydroxyl groups at specific positions on inexpensive piperidine feedstocks. chemistryviews.orgacs.org This enzymatic functionalization provides a "handle" for subsequent reactions with high regio- and stereoselectivity, a feat that is often challenging to achieve with traditional chemical methods. escholarship.org
Radical Cross-Coupling Methods for Piperidine Derivatization
Following biocatalytic oxidation, the newly introduced hydroxyl group enables the second step: radical cross-coupling. This step forges new carbon-carbon bonds, allowing for the attachment of various molecular fragments to the piperidine ring. medhealthreview.comacs.org Nickel electrocatalysis is frequently used for this transformation, which can efficiently couple the hydroxylated piperidines (often via their carboxylate derivatives) with partners like aryl iodides. news-medical.netchemistryviews.org This combination of biocatalytic C-H oxidation and radical cross-coupling streamlines the synthesis of high-value, complex piperidines from as many as 17 steps down to as few as two to five, significantly improving efficiency and reducing reliance on expensive precious metal catalysts like palladium. news-medical.netmedhealthreview.com
| Modular Synthesis Stage | Description | Key Techniques | Advantages |
| Stage 1: Functionalization | Precise installation of a functional group (e.g., hydroxyl) onto the piperidine ring. | Biocatalytic C-H Oxidation, Directed Evolution of Enzymes. acs.org | High regio- and stereoselectivity, mild reaction conditions. |
| Stage 2: Derivatization | Formation of new C-C bonds at the functionalized site. | Radical Cross-Coupling, Nickel Electrocatalysis. news-medical.net | High efficiency, modularity, avoids precious metals, simplifies synthesis. medhealthreview.com |
One-Pot Cyclization and Functionalization Techniques
One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methodologies have been developed for the synthesis of functionalized piperidines. researchgate.net These methods often involve cascade or tandem reactions where the product of one step is immediately consumed in the next.
Examples include:
Mannich Reaction-Reductive Cyclization: An organocatalytic, one-pot formal [4+2] cycloaddition between an aldimine and glutaraldehyde (B144438) can produce 2,3-substituted piperidines with high yields and excellent enantioselectivities. rsc.org
Multicomponent Reactions (MCRs): A three-component reaction involving a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid, can efficiently generate highly functionalized piperidines. researchgate.net
Cyclization of Halogenated Amides: A one-pot tandem protocol can convert halogenated amides into various N-substituted piperidines through amide activation, reduction, and intramolecular nucleophilic substitution under mild, metal-free conditions. mdpi.com
| One-Pot Strategy | Reactants | Key Features | Reference |
| Mannich-Reductive Cyclization | N-PMP aldimine, glutaraldehyde | Organocatalytic, high enantioselectivity | rsc.org |
| Multicomponent Reaction | Aniline, 1,3-dicarbonyl, aldehyde | Phenylboronic acid catalyst, efficient | researchgate.net |
| Halogenated Amide Cyclization | Halogenated amides | Metal-free, mild conditions, tandem reaction | mdpi.com |
| Suzuki-Miyaura/Hydrogenation | - | Sequential one-pot coupling and reduction | nih.gov |
Regioselective and Stereoselective Synthesis of 1-(2,6-Dibromobenzyl)piperidine
The synthesis of the specific target molecule, this compound, hinges on the preparation of its key precursor, 2,6-dibromobenzyl bromide. The primary challenges lie in achieving the correct bromination pattern on the aromatic ring and the subsequent selective bromination of the benzylic position.
Investigation of Bromination Patterns on Benzyl Moieties
The synthesis of a benzylpiperidine requires a benzyl halide. The formation of the required 2,6-dibromobenzyl bromide from a simpler starting material like toluene (B28343) involves two distinct bromination steps: electrophilic aromatic substitution on the ring and free-radical substitution on the benzylic methyl group.
Aromatic Bromination: Placing two bromine atoms ortho to the methyl group of toluene is a significant regiochemical challenge. The methyl group is an ortho-, para-director for electrophilic aromatic substitution. Direct bromination of toluene would yield a mixture of 2-bromotoluene (B146081) and 4-bromotoluene, with further bromination leading to a complex mixture of products. Achieving a clean 2,6-dibromination often requires multi-step strategies, potentially involving the use of blocking groups or starting from precursors with different directing group patterns, such as 2,6-dinitrotoluene, followed by conversion of the functional groups. Specialized brominating agents like benzyl triethyl ammonium (B1175870) tribromide have been shown to provide regioselective bromination for activated aromatic compounds like anilines and phenols. researchgate.net
Benzylic Bromination: Once 2,6-dibromotoluene (B1294787) is obtained, the next step is the selective bromination of the benzylic position to form 2,6-dibromobenzyl bromide. This transformation is a free-radical halogenation. libretexts.org The reagent of choice for this reaction is N-bromosuccinimide (NBS), typically used in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as light (hν) or a peroxide (ROOR). libretexts.orgchemistrysteps.com The reaction proceeds via a radical chain mechanism. The key to its selectivity is the formation of a resonance-stabilized benzylic radical, which is significantly more stable than a primary or secondary alkyl radical. chemistrysteps.com This stability ensures that bromination occurs almost exclusively at the benzylic carbon, leaving the aromatic ring and its bromo-substituents untouched. youtube.comgla.ac.uk
With the successful synthesis of 2,6-dibromobenzyl bromide, the final step is a straightforward N-alkylation of piperidine, as described in section 2.1.1, to yield the target compound, this compound.
| Type of Bromination | Target Position | Typical Reagent(s) | Mechanism | Key Factor for Selectivity |
| Electrophilic Aromatic | Benzene Ring (Aryl C-H) | Br₂ / Lewis Acid (e.g., FeBr₃) | Electrophilic Substitution | Directing effects of existing substituents |
| Free Radical | Benzylic Position (Benzylic C-H) | N-Bromosuccinimide (NBS), Initiator (light, peroxide) | Radical Substitution | Stability of the resonance-stabilized benzylic radical chemistrysteps.com |
Chiral Induction and Stereochemical Control in Piperidine Synthesis
The asymmetric synthesis of piperidines with multiple stereocentres presents a significant challenge, often requiring complex, multi-step reaction sequences. researchgate.net Control over stereochemistry is critical, as different stereoisomers can exhibit vastly different biological activities.
Recent advancements have focused on chemo-enzymatic and multi-enzymatic methods to achieve high stereoselectivity. One such approach involves a highly enantioselective transamination of achiral diketoester precursors, which generates optically pure enamine or imine intermediates with an enantiomeric excess (ee) of over 99%. researchgate.net These intermediates can then undergo diastereoselective reduction. This reduction can be accomplished either through platinum(0)-catalyzed flow hydrogenation or by using enzymatic imine reductases, yielding trisubstituted piperidines with high diastereomeric ratios (dr ≥98:2). researchgate.net A significant advantage of this method is the ability to couple the two biocatalytic steps—transamination and imine reduction—into a concurrent one-pot process. researchgate.net
Another innovative strategy involves exocyclic chirality induction. figshare.com In this method, the use of chiral amines in condensation reactions can control the stereochemical outcome. For instance, a nitroalkene/amine/enone (NAE) condensation reaction using enantiopure chiral amines has demonstrated good stereoselectivity. researchgate.net This approach has been successfully scaled up, indicating its potential for producing new amine-based dual-functional organocatalysts. researchgate.net The memory of chirality is another principle exploited in asymmetric synthesis, where the dynamic chirality of intermediates like enolates is used to create stereocenters. nih.gov
Key strategies for achieving stereochemical control in piperidine synthesis include:
Asymmetric Catalysis : Using chiral catalysts, such as those based on nickel or palladium, to direct the formation of a specific stereoisomer. nih.govmdpi.com
Substrate Control : Employing substrates with existing chiral centers to influence the stereochemistry of subsequent transformations. This includes using chiral amines derived from amino acids. researchgate.net
Biocatalysis : Utilizing enzymes like transaminases and imine reductases for highly selective transformations. researchgate.net
Intramolecular Reactions : Designing cyclization reactions where the stereochemistry of the starting material dictates the stereochemistry of the cyclic product. Examples include intramolecular allylic amination and hydroamination. nih.gov
For example, the enantioselective synthesis of various piperidine alkaloids has been achieved using a ring-closing metathesis (RCM) reaction as a key step in forming the piperidine ring. nih.gov
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of analogues and derivatives is fundamental to structure-activity relationship (SAR) studies, allowing for the optimization of a lead compound's biological activity and pharmacokinetic properties.
Design and Synthesis of N-Benzyl Piperidine Derivatives
N-benzyl piperidine is a key structural moiety in many biologically active compounds, including inhibitors for enzymes like acetylcholinesterase (AChE) and histone deacetylases (HDAC). nih.govnih.gov The synthesis of these derivatives often starts from readily available precursors like N-benzyl-4-piperidone. guidechem.com
One synthetic route to N-benzyl-4-piperidone utilizes benzylamine (B48309) and methyl acrylate (B77674) as starting materials in a process involving microwave-assisted Michael addition and Dieckmann condensation, followed by hydrolysis and decarboxylation. guidechem.com The optimization of this microwave-assisted synthesis is detailed in the table below.
Table 1: Optimized Conditions for Microwave-Assisted Synthesis of N-Benzyl-4-piperidone
| Reaction Step | Microwave Power | Reaction Temperature | Radiation Time |
|---|---|---|---|
| Michael Addition | 110-120 W | 50-55°C | 80 minutes |
| Dieckmann Condensation | 90-100 W | 70-75°C | 20 minutes |
Data sourced from Guidechem. guidechem.com
Once synthesized, the N-benzyl-4-piperidone can serve as a versatile intermediate. The benzyl group can be removed via hydrogenation, and the piperidine nitrogen can be modified through reactions like alkylation or acylation. guidechem.com The carbonyl group at the 4-position is also a key reactive site for further modifications. guidechem.com
Researchers have designed and synthesized series of N-benzyl piperidine derivatives as potential treatments for complex conditions like Alzheimer's disease by targeting multiple biological pathways. nih.govnih.gov For instance, new derivatives combining the N-benzylpiperidine moiety with phthalimide (B116566) or indole (B1671886) moieties have been synthesized and evaluated as cholinesterase inhibitors with β-amyloid anti-aggregation properties. nih.gov
Table 2: Biological Activity of a Promising N-Benzyl Piperidine Derivative
| Compound | Target | IC₅₀ | β-Amyloid Anti-aggregation |
|---|---|---|---|
| 23 | Butyrylcholinesterase | 0.72 μM | 72.5% inhibition at 10 μM |
Compound 23: 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione. Data sourced from PubMed. nih.gov
Another study focused on creating dual inhibitors of HDAC and AChE. nih.gov The designed compounds showed promising neuroprotective activities and good selectivity. nih.gov
A second-generation synthesis for a key benzyl piperidine intermediate has also been developed for large-scale production. acs.org This process involves a Horner–Wadsworth–Emmons reaction and a selective hydrogenation step using 5% Platinum on Carbon (Pt/C) in ethyl acetate, with a small amount of water being critical for the reaction's success. acs.org
Scaffold Modification Strategies for Piperidine-Based Compounds
Modifying the core piperidine scaffold is a powerful strategy in drug design to enhance biological activity, improve selectivity, and optimize physicochemical and pharmacokinetic properties. thieme-connect.comthieme-connect.comresearchgate.net The piperidine ring itself possesses both hydrophilic and lipophilic characteristics, and introducing substituents or chiral centers can fine-tune these properties. thieme-connect.comthieme-connect.com
Key scaffold modification strategies include:
Introducing Substituents : Adding functional groups at various positions on the piperidine ring can significantly alter a compound's properties. For example, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility. thieme-connect.com In the development of MEK1/2 inhibitors, introducing a fluorine atom at the 3-position of the piperidine ring led to a compound with improved potency and high oral bioavailability. thieme-connect.com
Varying Ring Substitution Patterns : While the 1,4-disubstitution pattern is common due to synthetic accessibility, exploring other patterns, such as 2,6-disubstitution or 3,5-disubstitution, can lead to compounds with novel biological profiles. acs.orgajchem-a.com
Creating Chiral Centers : The introduction of chirality into the piperidine scaffold can lead to better interaction with biological targets and can be used to reduce off-target effects, such as hERG channel inhibition. thieme-connect.comthieme-connect.comresearchgate.net For example, introducing an (R)-configured hydroxyl group at the 4-position of a piperidine-based renin inhibitor significantly improved its hERG selectivity. thieme-connect.comthieme-connect.com
Scaffold Hybridization : Combining the piperidine scaffold with other pharmacologically relevant structures can create novel molecules with unique activities. A recent strategy involved creating a hybrid of the natural product Tanshinone I with a piperidine moiety to discover potent NLRP3 inflammasome inhibitors. acs.org
A concise and high-yielding double aza-Michael reaction has been used as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.org These chiral piperidones were then used to synthesize novel analogues of Donepezil, demonstrating that stereochemical modifications on the piperidine ring can be explored for new acetylcholinesterase inhibitors. acs.org
Structure Activity Relationship Sar Investigations of 1 2,6 Dibromobenzyl Piperidine
Influence of Dibromo-Substitution on Molecular Interactions
The presence and positioning of the two bromine atoms on the benzyl (B1604629) ring of 1-(2,6-dibromobenzyl)piperidine are critical determinants of its molecular interactions. Halogen atoms, like bromine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and ability to form specific interactions such as halogen bonds. nih.gov
The 2,6-dibromo substitution pattern has several key implications:
Electronic Effects: Bromine is an electron-withdrawing group, which can influence the electron density of the aromatic ring. nih.gov This alteration in the molecular electrostatic potential is a key factor in how the molecule is recognized by and interacts with its target protein. nih.gov
Halogen Bonding: The bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a protein. These interactions can contribute significantly to the binding affinity and selectivity of the compound.
Lipophilicity: The addition of two bromine atoms increases the lipophilicity of the compound. nih.gov This property is crucial for its ability to cross cell membranes and reach its target. nih.gov Studies on related compounds have shown that increasing lipophilicity can lead to improved binding, although there is often an optimal range beyond which activity may decrease. nih.gov
In a study of related piperidine (B6355638) derivatives, the nature of substituents on the aromatic ring was found to have a significant influence on binding affinity. nih.gov While this study did not specifically include the 2,6-dibromo substitution, it highlighted the importance of hydrophobic contacts and the detrimental effect of certain substitutions that could lead to steric clashes within the binding pocket. nih.gov
Conformational Analysis and its Impact on Ligand-Target Binding
The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its preferred conformations is key to deciphering its biological activity.
Computational studies and experimental data from related structures, such as N-acylpiperidines, show a strong preference for an axial orientation of a substituent at the 2-position due to pseudoallylic strain. acs.org This can increase the three-dimensionality of the molecule, which may be beneficial for exploring the binding site of a target protein. acs.org However, protein-ligand interactions can sometimes stabilize a less favorable conformation, such as a twist-boat form of the piperidine ring. acs.org
The dibromo-substitution on the benzyl ring can impose significant conformational restrictions. The steric bulk of the bromine atoms can hinder the free rotation around the bond connecting the benzyl group to the piperidine ring, leading to a more rigid structure with a limited set of preferred conformations. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding to its target, potentially leading to higher affinity. The binding affinity of small molecules to a protein target is typically in the range of -7 to -12 kcal/mol, and a significant conformational penalty can be difficult to overcome by binding interactions alone. acs.org
Correlation of Steric and Electronic Effects with Biological Activity (pre-clinical)
The biological activity of this compound in pre-clinical studies is a direct consequence of its steric and electronic properties. The interplay between these factors determines the compound's affinity for its target, its selectivity over other targets, and its pharmacokinetic properties.
Steric Effects: The size and shape of the molecule, largely dictated by the 2,6-dibromo-substituted benzyl group and the piperidine ring, are crucial for fitting into the binding site of a target protein. Research on similar structures has demonstrated that even subtle changes in substituent size and placement can significantly impact biological activity. acs.orgacs.org In some cases, increasing the size of substituents can lead to improved binding, while in others it can result in steric clashes that reduce or abolish activity. nih.gov
Electronic Effects: The electron-withdrawing nature of the bromine atoms modifies the electronic landscape of the molecule. nih.gov This can influence its ability to form key interactions, such as hydrogen bonds and halogen bonds, with the target protein. For instance, in a study of sigma receptor ligands, the basicity of a nitrogen atom in a piperidine or piperazine (B1678402) ring was found to be a critical factor for affinity and selectivity. nih.gov While not directly applicable to the electronic effects of the dibromo-substitution, this highlights the importance of electronic properties in ligand-receptor interactions.
The following table illustrates a hypothetical correlation between the steric and electronic properties of substituted benzylpiperidine derivatives and their biological activity, based on general principles of medicinal chemistry.
| Compound | Substituent (R) | Steric Effect | Electronic Effect | Biological Activity (IC50, nM) |
| 1 | H | Minimal | Neutral | 150 |
| 2 | 4-Fluoro | Small | Electron-withdrawing | 100 |
| 3 | 4-Bromo | Medium | Electron-withdrawing | 50 |
| 4 | 2,6-Dibromo | Large | Strongly Electron-withdrawing | 10 |
| 5 | 3,5-Dimethyl | Medium | Electron-donating | 200 |
This table is a hypothetical representation to illustrate SAR principles and is not based on actual experimental data for this compound.
Rational Design of Derivatives for Modulating Molecular Recognition
The rational design of new chemical entities based on a lead compound like this compound is a cornerstone of drug discovery. mdpi.comnih.govnih.gov By systematically modifying the structure of the lead compound, researchers can probe the SAR and optimize its properties to enhance molecular recognition by the target. mdpi.comresearchgate.net
The size and orientation of substituents are critical parameters in the design of derivatives with improved binding affinity. acs.org The 2,6-dibromo substitution pattern on the parent compound provides a rigid scaffold that can be systematically modified to explore the chemical space around the binding pocket.
Varying Halogen Substituents: Replacing the bromine atoms with other halogens like chlorine or fluorine would systematically vary the size and electronegativity of the substituents. wikipedia.org This can fine-tune the steric and electronic properties of the molecule to achieve a better fit and interaction with the target. nih.gov
Exploring Other Substituents: Introducing other chemical groups at the 2 and 6 positions, or at other positions on the benzyl ring, can probe for additional favorable interactions. For example, adding hydrogen bond donors or acceptors could lead to new interactions with the target protein.
Modifying the Piperidine Ring: Introducing substituents on the piperidine ring itself can also influence binding affinity. These modifications can alter the conformation of the piperidine ring and introduce new points of interaction with the target. nih.gov
The following table provides a hypothetical example of how modifying substituent size and orientation could affect binding affinity.
| Derivative | Modification | Predicted Effect on Size | Predicted Effect on Orientation | Predicted Binding Affinity (Ki, nM) |
| 4a | 2,6-Dichloro | Smaller | Similar to parent | 25 |
| 4b | 2,6-Difluoro | Much smaller | Similar to parent | 50 |
| 4c | 2-Bromo-6-methyl | Similar | Potentially altered | 40 |
| 4d | 3-Bromo | Smaller (less steric hindrance) | Different | 80 |
This table is a hypothetical representation to illustrate SAR principles and is not based on actual experimental data for derivatives of this compound.
Introducing amide linkages or protecting groups into the structure of this compound can have a profound impact on its engagement with a biological target. nih.gov
Amide Linkages: Amide bonds are a common feature in many biologically active molecules and can serve several purposes. nih.gov They can act as rigid linkers to orient different parts of the molecule, and the amide group itself can participate in hydrogen bonding with the target protein. acs.org Replacing the benzyl group with a structure connected via an amide linkage could alter the flexibility and interaction profile of the molecule. acs.org The stability of the amide bond is a key consideration in its use in drug design. nih.gov
Protecting Groups: Protecting groups are chemical moieties introduced into a molecule to mask a reactive functional group during chemical synthesis. nih.gov While typically removed in the final step, their influence on the biological activity of the final compound can be considered. For instance, if the piperidine nitrogen is a key interaction point, the choice of protecting group during synthesis could be relevant if it is not efficiently removed. Certain sulfonamide-based protecting groups are known for their high stability. nih.gov The use of a photolabile protecting group could offer a way to control the activation of the compound. nih.gov
The introduction of such modifications must be carefully considered, as they can significantly alter the compound's properties, including its solubility, cell permeability, and metabolic stability. dndi.org
Molecular Mechanisms and Target Identification Studies Pre Clinical Focus
Investigation of Molecular Targets and Receptor Interactions
The N-benzylpiperidine moiety is a key structural feature in numerous compounds designed to interact with a variety of biological targets. nih.gov Its structural flexibility and three-dimensional nature allow for critical interactions, such as cation-π interactions, with target proteins. nih.gov
Piperidine (B6355638) derivatives have been shown to interact with a range of receptors and enzymes, with sigma receptors being a prominent target. The sigma-1 (σ1) receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in cellular stress responses. nih.gov
Many piperidine-based compounds exhibit high affinity for sigma receptors. For instance, certain 1-benzylpiperidine derivatives have demonstrated nanomolar affinity for the σ1 receptor, with varying degrees of selectivity over the σ2 subtype. nih.gov The nature and position of substituents on the benzyl (B1604629) ring can significantly influence this affinity and selectivity. For example, studies on related benzylpiperidine compounds have shown that halogen substitutions, such as bromine or chlorine, can enhance inhibitory activity against certain enzymes.
Beyond sigma receptors, piperidine derivatives have been investigated for their modulatory effects on glutamate receptors. Glutamate is a major excitatory neurotransmitter, and its receptors are crucial in neuronal signaling. Overstimulation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders. sci-hub.se Some piperidine compounds have been found to modulate glutamate receptor pathways, suggesting a potential neuroprotective role. sci-hub.se
Furthermore, the N-benzylpiperidine scaffold is present in molecules targeting other key components of the central nervous system. These include:
Monoamine Transporters: Derivatives have been synthesized and evaluated for their affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). uky.edu
Cholinesterases: Certain benzylpiperidine-linked compounds have been shown to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.
Below is a table summarizing the binding affinities of some representative piperidine derivatives to sigma receptors.
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | σ1/σ2 Selectivity Ratio |
| Compound A | 2.5 | 150 | 60 |
| Compound B | 1.8 | 115000 | 63096 |
| Compound C | 5.3 | 280 | 53 |
| Compound D | 10.2 | 450 | 44 |
This table is representative of data for various piperidine derivatives and is intended for illustrative purposes.
Confirming that a compound binds to its intended target within a living cell is a critical step in pre-clinical drug development. Target engagement assays provide this crucial information, helping to validate the mechanism of action and ensure that observed biological effects are due to on-target activity. nih.govnih.gov
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify drug-target engagement in a physiologically relevant environment. nih.govfrontiersin.org The principle behind CETSA is that the binding of a ligand, such as a small molecule drug, to its target protein often increases the protein's thermal stability. nih.govrsc.org This stabilization means the protein is less likely to denature and aggregate when heated.
The CETSA workflow typically involves:
Treating intact cells or cell lysates with the compound of interest.
Heating the samples across a range of temperatures.
Separating the soluble protein fraction from the aggregated, denatured proteins.
Quantifying the amount of the target protein remaining in the soluble fraction.
An increase in the amount of soluble target protein at higher temperatures in the presence of the compound, compared to a vehicle control, indicates target engagement. nih.gov
CETSA has several formats, each with specific applications:
CETSA Classic: Utilizes Western blotting for protein detection and is primarily used to confirm target engagement for a limited number of compounds. nih.gov
High-Throughput CETSA (CETSA HT): Employs antibody-based proximity detection methods, making it suitable for screening larger compound libraries. nih.govdrugtargetreview.com
Mass Spectrometry-based CETSA (CETSA MS or Thermal Proteome Profiling): Allows for the unbiased, proteome-wide identification of a compound's targets and off-targets by analyzing the thermal stability of thousands of proteins simultaneously. frontiersin.org
Understanding the kinetics and thermodynamics of how a ligand binds to its target provides deeper insights into its pharmacological profile beyond simple binding affinity. physicallensonthecell.orgnih.gov
Binding Kinetics describes the rates of the association (on-rate, kon) and dissociation (off-rate, koff) of a ligand and its target. physicallensonthecell.org A compound with a slow off-rate, for example, will remain bound to its target for a longer duration, which may lead to a more sustained pharmacological effect. These kinetic parameters are increasingly considered important for optimizing drug efficacy. acs.org
Target Engagement Assays in Cellular Systems
Exploration of Biological Activities in Pre-clinical Models
Following target identification and engagement studies, the biological effects of a compound are investigated in pre-clinical models to understand its functional consequences at the cellular level.
In vitro cellular assays are fundamental for characterizing the biological activity of a compound. For derivatives of the N-benzylpiperidine scaffold, a range of cellular activities have been reported. For instance, certain N-benzyl-piperidinyl acylhydrazone hybrids have been evaluated for their cytotoxic effects on cancer cell lines. sbq.org.br Studies have shown that some of these compounds can inhibit the proliferation of non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cells. sbq.org.br Further investigation into the mechanism revealed that the antiproliferative activity could be due to the induction of cell cycle arrest, for example, in the G2/M phase. sbq.org.br
The table below presents examples of the in vitro antiproliferative activity of some N-benzylpiperidine derivatives.
| Compound Derivative | Cell Line | Activity Metric (IC50, µM) |
| PQM-75 | HepG2 (Hepatocellular Carcinoma) | 58.40 |
| PQM-88 | A549 (Non-small Cell Lung Cancer) | 59.58 |
| Compound X | MCF-7 (Breast Cancer) | 25.10 |
| Compound Y | HCT116 (Colon Cancer) | 42.30 |
IC50 is the concentration of a drug that gives a half-maximal inhibitory response. This table is representative of data for various N-benzylpiperidine derivatives and is intended for illustrative purposes.
In addition to anticancer activity, other in vitro studies have demonstrated the neuroprotective potential of some 2,6-disubstituted piperidine alkaloids. nih.gov These compounds have shown the ability to attenuate neuronal damage in cellular models of neurotoxicity. nih.gov Such assays are crucial for establishing a compound's potential therapeutic utility in a pre-clinical setting.
In Vivo Studies in Animal Models to Assess Biological Efficacy
Preclinical in vivo studies specifically investigating the biological efficacy of 1-(2,6-Dibromobenzyl)piperidine in animal models are not extensively available in the current scientific literature. However, research on related N-substituted piperidine derivatives has provided some insights into their potential in vivo effects. For instance, selected N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been shown to reduce prostate weights in castrated, testosterone-treated rats, indicating in vivo activity related to the inhibition of steroid-5α-reductase nih.gov. Additionally, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have demonstrated memory-ameliorating effects in a scopolamine-induced mouse model, suggesting potential for in vivo neuroprotective activity nih.govnih.gov. One study involving N-benzylpiperidine analogs also utilized a scopolamine-induced rat model to assess behavioral improvements in vivo acs.org. Further in vivo research is necessary to determine the specific biological efficacy and therapeutic potential of this compound.
Effects on Biochemical Pathways and Cellular Processes
The specific effects of this compound on biochemical pathways and cellular processes have not been delineated in dedicated preclinical studies. However, the broader class of piperidine alkaloids is known to modulate various signaling pathways. For example, piperine, a well-known piperidine alkaloid, has been shown to influence pathways such as the Akt/GSK-3β signaling pathway in hippocampal neurons taylorandfrancis.com. The biosynthesis of piperidine alkaloids originates from L-lysine, which is converted to Δ1-piperideine, a key intermediate that undergoes further modifications to form a variety of alkaloids researchgate.net.
General studies on piperidine derivatives suggest they can impact fundamental cellular processes. For instance, piperine can alter membrane dynamics and permeability, which may be associated with an induction in the synthesis of proteins related to cytoskeletal function nih.gov. This alteration can lead to an increase in the absorptive surface of the small intestine nih.gov. Furthermore, certain piperidine derivatives have been observed to modulate cellular iron distribution and inhibit enzymes like lysyl hydroxylase, which can affect collagen synthesis wikipedia.org. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database includes pathways for the biosynthesis of tropane, piperidine, and pyridine (B92270) alkaloids, highlighting their role in the broader context of metabolic pathways genome.jp.
Antimicrobial and Anticancer Properties in Pre-clinical Contexts
While specific studies on this compound are limited, the antimicrobial and anticancer potential of the piperidine scaffold, particularly with halogen substitutions, has been explored in preclinical contexts.
Antimicrobial Properties:
Halogenated piperidine derivatives have demonstrated notable antimicrobial activity. In one study, various piperidine and pyrrolidine substituted halogenobenzene derivatives were screened for their in vitro antibacterial and antifungal activities. Compounds such as 2,6-dipiperidino-1,4-dihalogenobenzenes showed inhibitory activity against a range of microorganisms tandfonline.comtandfonline.comnih.gov. The presence and position of halogen substituents on the benzene ring, in combination with the piperidine moiety, were found to significantly influence the antimicrobial efficacy tandfonline.comtandfonline.com. The data below summarizes the minimum inhibitory concentrations (MICs) for some of these compounds against various strains.
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Yersinia enterocolitica (ATCC 1501) | Escherichia coli (ATCC 11230) | Klebsiella pneumoniae | Candida albicans |
| 2,6-dipiperidino-1,4-diiodobenzene | 64 µg/ml | 128 µg/ml | 256 µg/ml | 512 µg/ml | 512 µg/ml | 64 µg/ml |
| 2,6-dipiperidino-1,4-dibromobenzene | 32 µg/ml | 64 µg/ml | 256 µg/ml | 512 µg/ml | 512 µg/ml | 32 µg/ml |
Another study synthesized six novel piperidine derivatives and evaluated their antimicrobial activities, with one compound exhibiting strong inhibitory effects against several bacteria, including Bacillus cereus, E. coli, and Staphylococcus aureus academicjournals.org.
Anticancer Properties:
| Cell Line | IC50 (µM) of a synthesized piperidine molecule |
| A549 (Lung Carcinoma) | 32.43 |
Enzyme Inhibition Studies (e.g., Cholinesterases, Elastase, LSD1)
The inhibitory potential of piperidine derivatives against various enzymes has been a subject of significant research.
Cholinesterases:
The N-benzylpiperidine motif is a well-established pharmacophore in the design of cholinesterase inhibitors for potential use in conditions like Alzheimer's disease uj.edu.plnih.gov. Numerous studies have synthesized and evaluated N-benzylpiperidine derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.govnih.govnih.govsemanticscholar.orgmdpi.com. The inhibitory activity is often influenced by the substituents on the benzyl ring and the piperidine core nih.govmdpi.com. For example, a series of N-benzylpiperidine carboxamide derivatives were synthesized, with some analogues showing potent in vitro IC50 values against AChE nih.gov.
| Compound | Acetylcholinesterase (AChE) IC50 (µM) |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 ± 1.08 |
Elastase:
Densely substituted piperidines have emerged as a new class of elastase inhibitors nih.govresearchgate.net. Elastase is an enzyme capable of degrading elastin, a key protein for skin and bone integrity nih.gov. In one study, a series of trifluoromethyl-functionalized piperidines were synthesized and evaluated for their elastase inhibitory potential, with some compounds exhibiting significant inhibition nih.govresearchgate.net. The inhibitory concentrations (IC50) for some of these derivatives were in the sub-micromolar range nih.govresearchgate.net.
| Compound | Elastase IC50 (µM) |
| Trifluoromethyl functionalized piperidine derivative (4i) | 0.341 ± 0.001 |
LSD1 (Lysine-Specific Demethylase 1):
Piperidine-containing compounds have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer nih.govnih.govmdpi.comchiba-u.jp. The piperidine ring in these inhibitors often interacts with key residues in the catalytic center of LSD1, such as Asp555 and Asn540 nih.gov. While specific inhibitory data for this compound against LSD1 is not available, the exploration of other piperidine derivatives highlights the potential of this scaffold for targeting LSD1 nih.govmdpi.com.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Studies and Molecular Orbital Analysis
Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule. For derivatives of piperidine (B6355638), these studies provide a basis for reactivity and stability assessments.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For piperidine-containing compounds, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. acs.orgresearchgate.net While specific DFT studies on 1-(2,6-Dibromobenzyl)piperidine are not extensively documented, research on analogous structures, such as other substituted benzylpiperidines and piperidine derivatives, provides a framework for understanding its electronic characteristics. researchgate.netresearchgate.net
Theoretical calculations on similar molecules have been used to determine optimized geometries, including bond lengths and angles. nih.gov For instance, studies on (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine have utilized DFT to compare calculated structural parameters with experimental X-ray diffraction data, showing good agreement. researchgate.net Such computational approaches could be applied to this compound to predict its most stable conformation and the spatial arrangement of its dibromobenzyl and piperidine moieties.
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For various piperidine derivatives, HOMO-LUMO analysis has been conducted to understand their chemical reactivity and kinetic stability. researchgate.net Analysis of the molecular electrostatic potential (MEP) map, often performed alongside HOMO-LUMO calculations, helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net In the case of this compound, the electron-withdrawing nature of the bromine atoms on the benzyl (B1604629) ring would be expected to influence the electron density distribution and the energies of the frontier orbitals, thereby modulating its reactivity profile.
Molecular Docking and Dynamics Simulations
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These methods predict how a ligand might interact with a biological target and its behavior in a biological environment.
Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to screen for potential drug candidates. For N-benzylpiperidine analogs, docking studies have been instrumental in understanding their binding modes with various biological targets, including enzymes like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), which are implicated in Alzheimer's disease. nih.govsci-hub.se
Studies on similar compounds have revealed key interactions, such as π-π stacking between the benzyl ring and aromatic residues in the protein's active site, as well as hydrogen bonding. mdpi.comnih.govresearchgate.net For this compound, docking simulations could identify potential protein targets and elucidate the specific interactions that would stabilize the ligand-protein complex. The bromine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
| Parameter | N-Benzylpiperidine Analog | Interacting Residues | Interaction Type | Reference |
| Binding Affinity | Compound 40 | Trp286, Tyr341 | π-π stacking | nih.gov |
| Binding Mode | Compound 19 | Trp286, Tyr341 | π-π stacking | mdpi.com |
| Key Interaction | Compound 9 | Glu172 | Salt Bridge | nih.gov |
Conformational Dynamics of this compound in Biological Environments
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and movements of a molecule over time. These simulations are crucial for understanding the dynamic nature of ligand-protein interactions and the stability of the complex in a biological milieu. acs.org
For piperidine derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes and to identify the key amino acid residues involved in the interaction. nih.govnih.gov In the context of this compound, MD simulations could reveal how the compound adapts its conformation within a protein's binding pocket and the role of solvent molecules in mediating these interactions. Such studies on related cyclic amines have highlighted the importance of conformational flexibility for binding. acs.orgacs.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new bioactive molecules.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For piperidine-based compounds, pharmacophore models have been successfully developed to identify new antagonists for targets like the CCR5 receptor. acs.org These models typically include features such as hydrogen bond acceptors, hydrophobic groups, and positive ionizable centers. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. sciengpub.irresearchgate.net This approach allows for the rapid identification of new molecules that are likely to be active. A virtual library of compounds based on the this compound scaffold could be screened against various pharmacophore models to identify potential new leads for different therapeutic targets. The three-dimensional nature of the piperidine ring makes it an attractive scaffold for generating fragment libraries with diverse shapes for use in fragment-based drug discovery. rsc.org
| Pharmacophore Feature | Description | Relevance to Piperidine Scaffolds | Reference |
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Important for interaction with protein backbones and side chains. | acs.org |
| Hydrophobic Group | A nonpolar group that avoids water. | Crucial for binding in hydrophobic pockets of proteins. | nih.gov |
| Positive Ionizable Center | A group that can carry a positive charge. | The piperidine nitrogen often serves this role, forming ionic interactions. | nih.gov |
Ligand-Based and Structure-Based Pharmacophore Model Generation
Pharmacophore modeling is a cornerstone of drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govresearchgate.netnih.gov These models can be generated through two primary approaches: ligand-based and structure-based methods. nih.govresearchgate.net
Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the target protein, a pharmacophore model can be developed by aligning a set of known active molecules and identifying the common chemical features responsible for their biological activity. For a hypothetical series of active compounds derived from the this compound core, a ligand-based model would typically identify key features such as a hydrophobic group (the dibromobenzyl moiety), a hydrogen bond acceptor (the nitrogen atom in the piperidine ring under certain physiological conditions), and aromatic rings. The spatial relationship between these features would be crucial for activity.
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a structure-based pharmacophore can be generated by analyzing the key interactions between a bound ligand and the protein's active site. nih.govresearchgate.netresearchgate.net If this compound or a derivative were co-crystallized with its target, the resulting model would precisely map the essential interactions, such as hydrophobic interactions involving the dibromophenyl ring and potential hydrogen bonds with the piperidine nitrogen. nih.gov This provides a more accurate and detailed template for the design of new ligands. nih.govresearchgate.net
A typical pharmacophore model for a compound like this compound might include the features outlined in the table below.
| Feature Type | Description | Potential Role in Binding |
| Aromatic Ring (AR) | The 2,6-dibromophenyl group. | π-π stacking interactions with aromatic residues in the binding pocket. |
| Hydrophobic (HY) | The entire benzyl and piperidine scaffold. | Van der Waals interactions within a hydrophobic pocket of the target. |
| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the piperidine ring. | Formation of a hydrogen bond with a donor group in the active site. |
| Halogen Bond Donor | The bromine atoms. | Potential for halogen bonding with electron-rich atoms in the binding site. |
Application in Library Screening for Novel Ligand Discovery
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.govnih.govnih.gov This process, known as virtual screening, is a cost-effective method to prioritize compounds for experimental testing. sciengpub.ir
Utilizing a pharmacophore model derived from this compound, a virtual screening campaign would filter extensive databases, such as the ZINC database, for molecules that spatially align with the defined aromatic, hydrophobic, and hydrogen bonding features. nih.govnih.gov The hits from this initial screening would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. researchgate.netnih.gov This integrated approach of pharmacophore-based screening followed by docking has proven effective in discovering novel inhibitors for various targets. nih.govnih.gov
The general workflow for such a screening campaign is as follows:
Pharmacophore Model Generation: Develop a robust ligand-based or structure-based pharmacophore model.
Database Preparation: Obtain and prepare a large, diverse library of 3D compound structures.
Virtual Screening: Use the pharmacophore model to rapidly screen the library and retrieve molecules with matching features.
Hit Filtering and Docking: Filter the initial hits based on drug-like properties and then perform molecular docking to refine the selection.
Hit Selection: Prioritize the most promising candidates for acquisition and biological evaluation.
Scaffold Hopping and Bioisosteric Replacement Strategies
Design of Structurally Novel Compounds with Retained Biological Activity
Scaffold hopping is a computational strategy used to identify new molecular cores (scaffolds) that can maintain the essential pharmacophoric features of a known active compound while possessing a different chemical structure. nih.govnih.govnih.gov This technique is valuable for discovering compounds with improved properties, such as enhanced potency, better selectivity, or novel intellectual property. nih.govresearchgate.net
Starting with the this compound scaffold, a scaffold hopping approach would aim to replace the piperidine or the dibromobenzyl core with other chemical moieties that preserve the original spatial arrangement of key interaction points. For instance, the piperidine ring could be replaced with other cyclic amines or heterocyclic systems that position the nitrogen atom and the benzyl group in a similar orientation.
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |
| Piperidine | Pyrrolidine, Azetidine, Morpholine, 1-Azaspiro[3.3]heptane researchgate.net | Maintain a basic nitrogen for potential interactions while altering ring size, conformation, and physicochemical properties. |
| 2,6-Dibromobenzyl | Naphthyl, Quinolinyl, Indolyl, Thienopyrimidine | Explore different aromatic systems to optimize hydrophobic and electronic interactions. |
Computational Approaches for Predicting Bioisosteric Replacements
Bioisosteric replacement is a related strategy that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. nih.govresearchgate.net This approach is often used to fine-tune the properties of a lead compound. nih.gov
For the this compound structure, several bioisosteric replacements could be considered. Computational tools can aid in identifying and evaluating potential bioisosteres. These methods often rely on shape and electrostatic similarity calculations to predict which replacements are most likely to be successful. For example, replacing the bromine atoms with chlorine or trifluoromethyl groups could modulate the electronic properties and lipophilicity of the molecule while potentially maintaining key interactions.
| Original Group | Potential Bioisosteric Replacement | Predicted Effect on Properties |
| Bromine (Br) | Chlorine (Cl), Trifluoromethyl (CF3) | Alteration of size, lipophilicity, and electronic character. |
| Phenyl ring | Pyridyl, Thienyl | Introduction of heteroatoms can modify solubility and hydrogen bonding potential. |
| Piperidine ring | Cyclohexyl, Tetrahydropyran | Removal or modification of the basic nitrogen to probe the importance of the hydrogen bond acceptor feature. |
Computational approaches for predicting these replacements often involve searching databases of known bioisosteric pairs or using algorithms to generate and evaluate novel replacements based on topological and physicochemical similarities. nih.gov
Advanced Analytical Techniques for Mechanistic Elucidation and Structural Confirmation
High-Resolution Spectroscopic Techniques for Complex Structural Analysis (beyond basic identification)
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of complex molecules like 1-(2,6-Dibromobenzyl)piperidine, providing insights into its stereochemistry and metabolic profile.
While standard 1D NMR (¹H and ¹³C) is used for the initial identification of this compound, advanced 2D NMR techniques are required for the unambiguous assignment of its stereochemistry, particularly the conformation of the piperidine (B6355638) ring. nih.govchemicalbook.com The piperidine ring typically adopts a chair conformation, and the orientation of the 2,6-dibromobenzyl substituent (axial vs. equatorial) significantly influences the compound's biological activity.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. nih.gov By detecting through-space correlations between protons, NOESY experiments can reveal the spatial proximity of atoms. For instance, correlations between the benzylic protons and the axial or equatorial protons on the piperidine ring at positions 2 and 6 would definitively establish the conformational preference of the benzyl (B1604629) group. In related N-benzylpiperidine derivatives, the benzyl group often preferentially occupies the equatorial position to minimize steric hindrance. nih.gov
The expected ¹H NMR chemical shifts for the piperidine protons would be influenced by the anisotropic effect of the dibromobenzyl ring and the electronegativity of the nitrogen atom. rsc.orgchemicalbook.com The coupling constants between adjacent protons, determined from high-resolution spectra, provide further evidence for the chair conformation and the relative orientation of substituents. cdnsciencepub.com
Table 1: Hypothetical 2D NMR Correlations for Stereochemical Assignment of this compound
| Interacting Protons | Expected NOESY Correlation | Implication |
| Benzylic CH₂ and Piperidine H-2/H-6 (axial) | Strong | Equatorial orientation of the benzyl group |
| Benzylic CH₂ and Piperidine H-2/H-6 (equatorial) | Weak/Absent | Equatorial orientation of the benzyl group |
| Piperidine H-2 (axial) and H-4 (axial) | Strong | Chair conformation of the piperidine ring |
In the pre-clinical phase of drug development, understanding the metabolic fate of a new chemical entity is crucial. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for identifying and quantifying metabolites in biological matrices such as plasma, urine, and liver microsomes. nih.govscielo.br For this compound, several metabolic pathways can be anticipated.
The N-dealkylation of the piperidine ring is a common metabolic route for many piperidine-containing drugs, catalyzed by cytochrome P450 enzymes. nih.gov This would result in the formation of piperidine and 2,6-dibromobenzaldehyde (B1337937). Another potential pathway is the hydroxylation of the piperidine ring or the aromatic ring of the benzyl group. Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of these metabolites by analyzing their fragmentation patterns. nih.govresearchgate.net The characteristic isotopic signature of the two bromine atoms would aid in the identification of bromine-containing metabolites. nih.gov
Table 2: Potential Pre-clinical Metabolites of this compound and their MS Fragmentation Patterns
| Potential Metabolite | Proposed Metabolic Pathway | Expected [M+H]⁺ (m/z) | Key MS/MS Fragment Ions |
| Piperidine | N-dealkylation | 86.0964 | 86, 70, 56 |
| 2,6-Dibromobenzaldehyde | N-dealkylation | 264.8810 | 265/267/269, 237/239/241, 184/186 |
| Hydroxy-1-(2,6-dibromobenzyl)piperidine | Hydroxylation | 349.9916 | 350/352/354, 332/334/336, 264/266/268 |
Solid-State Structural Characterization
The solid-state structure of a compound provides definitive information about its absolute configuration, conformation, and the intermolecular interactions that govern its crystal packing.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. youtube.com For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsional angles, confirming the chair conformation of the piperidine ring and the orientation of the dibromobenzyl substituent. mdpi.commdpi.com The presence of the heavy bromine atoms would facilitate the determination of the absolute configuration if the compound is chiral and crystallized as a single enantiomer. acs.org In analogous structures of piperidine derivatives, the piperidine ring consistently adopts a chair conformation. nih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov This analysis maps properties such as d_norm (a normalized contact distance) onto the molecular surface, highlighting regions of close contact between neighboring molecules. For this compound, this technique can elucidate the nature and extent of non-covalent interactions, such as hydrogen bonds (e.g., C-H···Br), halogen bonds (Br···Br or Br···N), and van der Waals forces, which stabilize the crystal packing. nih.govresearchgate.net The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. researchgate.net
Table 3: Predicted Intermolecular Interactions for this compound from Hirshfeld Surface Analysis
| Interaction Type | Description | Expected Contribution to Crystal Packing |
| H···H | van der Waals interactions between hydrogen atoms | High |
| C-H···Br | Weak hydrogen bonds involving bromine | Moderate |
| Br···Br | Halogen bonding between bromine atoms | Possible |
| C-H···π | Interactions between C-H bonds and the aromatic ring | Possible |
Biophysical Techniques for Molecular Interaction Studies
To understand the mechanism of action of this compound, it is essential to study its interactions with its biological target(s). clinmedkaz.org Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govresearchgate.netnih.gov
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. frontiersin.orgnih.gov By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. researchgate.netbiocompare.comnih.govfrontiersin.org This provides a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. rug.nl The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Changes in the refractive index at the sensor surface upon binding are measured, allowing for the determination of the association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_d) can be calculated.
Table 4: Application of Biophysical Techniques to Study the Interaction of this compound with a Hypothetical Target Protein
| Technique | Parameters Determined | Information Gained |
| Isothermal Titration Calorimetry (ITC) | K_d, n, ΔH, ΔS | Thermodynamic driving forces of binding |
| Surface Plasmon Resonance (SPR) | k_on, k_off, K_d | Kinetics of the binding interaction |
Fluorescence Spectroscopy for Binding Affinity and Mechanism
Fluorescence spectroscopy is a highly sensitive technique that could be employed to study the binding affinity and mechanism of this compound with a biological target. This method relies on the intrinsic fluorescence of either the compound or its binding partner, or on the use of extrinsic fluorescent probes.
In a hypothetical study, if this compound were to bind to a protein containing fluorescent amino acids like tryptophan or tyrosine, a change in the fluorescence emission spectrum of the protein upon binding could be observed. This change, such as a shift in the emission maximum or a quenching of fluorescence intensity, can be titrated to determine the binding constant (Kd), which is a measure of binding affinity. While no specific data exists for this compound, studies on other piperidine derivatives have successfully used fluorescence to probe their interactions and solvatochromic behavior. mdpi.comnih.govresearchgate.netresearchgate.net For instance, research on piperidine-substituted naphthalimides demonstrated how solvent polarity affects their fluorescence spectra, indicating the sensitivity of the technique to the molecular environment. mdpi.comnih.govresearchgate.netresearchgate.net
A potential experimental setup would involve titrating a solution of the target macromolecule with increasing concentrations of this compound and recording the fluorescence spectrum after each addition. The data could then be fitted to a binding isotherm to calculate the dissociation constant.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur during a binding event. bitesizebio.comnih.govsygnaturediscovery.comlibpubmedia.co.uk This allows for the determination of a complete thermodynamic profile of the interaction between this compound and its putative target, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. bitesizebio.comsygnaturediscovery.com
In a prospective ITC experiment, a solution of this compound would be titrated into a sample cell containing the target molecule. The instrument would measure the heat released or absorbed upon each injection. The resulting thermogram provides a direct measure of the binding enthalpy. Integration of the peaks yields a binding isotherm that can be analyzed to determine the other thermodynamic parameters. Such data is crucial for understanding the driving forces of the binding interaction, whether it is enthalpy-driven (dominated by hydrogen bonds and van der Waals interactions) or entropy-driven (dominated by hydrophobic interactions and conformational changes). Although no ITC data for this compound is available, the technique is widely used for characterizing small molecule-protein interactions. nih.govnih.gov
Table 1: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Protein as Determined by ITC
| Parameter | Value | Unit |
| Stoichiometry (n) | Data not available | |
| Association Constant (Ka) | Data not available | M-1 |
| Dissociation Constant (Kd) | Data not available | M |
| Enthalpy Change (ΔH) | Data not available | kcal/mol |
| Entropy Change (ΔS) | Data not available | cal/mol·K |
Differential Scanning Calorimetry (DSC) for Thermal Stability
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method can be used to assess the thermal stability of a molecule or a complex.
If this compound binds to a protein, it may affect the protein's thermal stability. A DSC experiment would involve heating a solution of the protein in the presence and absence of the compound. The resulting thermogram would show a peak corresponding to the protein's unfolding, and the temperature at the peak's apex is the melting temperature (Tm). A shift in the Tm upon the addition of this compound would indicate that the compound binds to and stabilizes or destabilizes the protein. While specific DSC studies on this compound are absent from the literature, the technique is a standard method for investigating the thermal stability of halogenated compounds and their complexes. nih.gov
Table 2: Illustrative DSC Data for a Target Protein in the Absence and Presence of this compound
| Sample | Tm (°C) | ΔHcal (kcal/mol) |
| Target Protein | Data not available | Data not available |
| Target Protein + this compound | Data not available | Data not available |
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful tool for studying the secondary and tertiary structure of chiral molecules, particularly proteins. youtube.com
Should this compound induce a conformational change in a chiral target molecule upon binding, CD spectroscopy would be an ideal technique to detect it. The far-UV region (190-250 nm) of the CD spectrum provides information about the secondary structure of proteins (e.g., alpha-helices, beta-sheets), while the near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acids and thus reflects changes in the tertiary structure.
A CD experiment would involve recording the spectrum of the target molecule before and after the addition of this compound. Any significant spectral changes would suggest a conformational rearrangement of the target upon binding. While no such studies have been reported for this specific compound, CD spectroscopy has been used to characterize other chiral piperidine derivatives and their interactions. dicp.ac.cnnih.gov
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Pathways with Enhanced Sustainability
The synthesis of piperidine (B6355638) derivatives is a well-established field, but there is a continuous drive towards more efficient and environmentally benign methods. nih.govnih.gov Traditional multi-step syntheses are often being replaced by greener alternatives that reduce waste, energy consumption, and the use of hazardous materials. jddhs.commdpi.com Future research into the synthesis of 1-(2,6-dibromobenzyl)piperidine should focus on modern, sustainable methodologies.
Key areas for exploration include:
Catalytic Hydrogenation: The hydrogenation of corresponding pyridine (B92270) precursors is a fundamental method for producing piperidines. wikipedia.org Future efforts could focus on developing novel metal- or organocatalysts that operate under milder conditions (lower temperature and pressure) and are more tolerant to the bromine substituents. nih.govmdpi.com
Intramolecular Cyclization: Designing linear precursors that can undergo intramolecular cyclization is another powerful strategy. nih.gov Research could explore acid-mediated or radical-mediated cyclizations of appropriately designed amino-alkenes or amino-aldehydes to form the piperidine ring stereoselectively. mdpi.com
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a highly efficient route to complex molecules in a single step, which is a hallmark of green chemistry. ajchem-a.com Investigating MCR strategies to assemble the this compound scaffold or its analogs could significantly streamline synthesis and allow for the rapid generation of a diverse chemical library.
Table 1: Comparison of Potential Synthetic Strategies
| Method | Description | Potential Advantages for Sustainability | Key Research Challenge |
|---|---|---|---|
| Catalytic Hydrogenation of Pyridines | Reduction of a 2,6-dibromobenzylpyridinium salt using a catalyst (e.g., Pd, Rh, or organocatalyst). wikipedia.orgmdpi.com | High atom economy; can be performed with H2 gas as the reductant. | Developing catalysts resistant to poisoning by bromine and achieving high selectivity under mild conditions. |
| Intramolecular Cyclization | Ring-closing reaction of a linear precursor, such as an N-(2,6-dibromobenzyl) substituted amino-alkene. nih.gov | Can offer high stereocontrol; may use non-metal catalysts. | Synthesis of the linear precursor; controlling ring-size selectivity (e.g., 6-endo vs. 5-exo cyclization). |
| Green Chemistry Approaches | Utilizing methods like solvent-free reactions, microwave-assisted synthesis, or biocatalysis. jddhs.commdpi.comnih.gov | Reduced solvent waste, lower energy consumption, use of renewable resources. | Adapting these techniques to the specific reactivity of the substrates and ensuring scalability. |
Integration of Artificial Intelligence and Machine Learning in Lead Optimization
Future research enabled by AI/ML could include:
Predictive Modeling: AI models, such as deep neural networks or graph neural networks, can be trained on existing chemical and biological data to predict key properties for derivatives of the lead compound. patsnap.compreprints.org This includes predicting binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Generative Models: Advanced generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used for de novo design. patsnap.com Starting with the this compound scaffold, these models can propose novel, synthetically feasible molecules that are optimized for multiple desired properties simultaneously.
3D-Informed Design: Integrating 3D structural information, such as a protein-ligand crystal structure or a pharmacophore model, can enhance the generative process. frontiersin.org This ensures that newly designed molecules retain key binding interactions while exploring new chemical space to improve other properties.
Table 2: Potential AI/ML Applications for Lead Optimization
| AI/ML Technique | Application to this compound Scaffold | Desired Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Build models correlating structural features of analogs with their biological activity. africansciencegroup.com | Guide structural modifications to maximize potency and selectivity. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures based on the core scaffold. patsnap.com | Discover new, patentable chemical entities with optimized properties. |
| Reinforcement Learning | Iteratively modify the lead structure to maximize a reward function based on predicted properties (e.g., high affinity, low toxicity). preprints.org | Efficiently navigate chemical space to find compounds with the best overall profile. |
| 3D Pharmacophore Modeling | Use the 3D structure of a target to guide the generation of new molecules with complementary features. frontiersin.org | Ensure new designs maintain crucial interactions with the biological target. |
Exploration of Polypharmacology and Multi-Target Modulators
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. This approach can be particularly effective for complex diseases like cancer or neurodegenerative disorders. The piperidine scaffold is known to be present in drugs acting on a wide variety of targets. encyclopedia.pubresearchgate.net The unique electronic and steric features of this compound make it an interesting starting point for designing multi-target modulators.
Future research in this area should involve:
Target Fishing and Profiling: Using computational and experimental methods to screen this compound against a broad panel of biological targets (e.g., kinases, GPCRs, ion channels, enzymes) to identify potential on- and off-target activities.
Rational Design of Multi-Target Ligands: Based on initial profiling, the scaffold could be intentionally modified to enhance its activity against a desired set of two or more targets. For instance, combining features required for inhibiting one enzyme with those needed for another.
Elucidation of Broader Biological Activities in Diverse Pre-clinical Models
The piperidine nucleus is a privileged scaffold found in compounds with a vast range of biological activities, including anticancer, antiviral, antimicrobial, and CNS-active agents. encyclopedia.pubnih.govresearchgate.net While the specific activity of this compound is not widely documented, its structure warrants broad screening in various pre-clinical models to uncover its therapeutic potential.
Future investigations should include screening in models for:
Infectious Diseases: Piperidine derivatives have shown promise as antiviral (e.g., against HIV and coronaviruses), antifungal, and antibacterial agents. encyclopedia.pubnih.gov The compound should be tested in relevant cell-based assays and infection models.
Oncology: Many anticancer drugs contain a piperidine ring. encyclopedia.pubresearchgate.net The compound could be evaluated in cancer cell line panels (e.g., NCI-60) and subsequent in vivo tumor models to assess its antiproliferative or cytotoxic effects.
Central Nervous System (CNS) Disorders: The piperidine moiety is a key component of many antipsychotics and drugs for neurodegenerative diseases like Alzheimer's. ajchem-a.com Its ability to modulate targets like calpain, NMDA receptors, or cholinesterases could be explored. nih.gov
Enzyme Inhibition: Substituted piperidines have been developed as potent enzyme inhibitors, for example, against renin or calpain. nih.govnih.gov Enzymatic assays against various classes of enzymes could reveal novel inhibitory activities.
Advanced Studies on Molecular Degradation and Stability Pathways
A crucial aspect of drug development is understanding a compound's stability and how it degrades, as this impacts its shelf-life, metabolic fate, and potential for generating toxic byproducts. The structure of this compound presents several potential points of metabolic or chemical instability that warrant future investigation.
Key research directions include:
Metabolic Stability Studies: Incubating the compound with liver microsomes or hepatocytes to identify major metabolic pathways. nih.gov The N-dealkylation of the benzyl (B1604629) group is a common metabolic route for related structures, which would yield 2,6-dibromobenzaldehyde (B1337937) and piperidine. nih.govrsc.org Other potential pathways include oxidation of the piperidine or aromatic rings.
Photodegradation Analysis: The presence of carbon-bromine bonds suggests potential susceptibility to photodegradation. Studies have shown that brominated aromatic compounds can undergo sequential debromination upon exposure to UV or simulated sunlight. nih.gov
Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation) to deliberately generate degradation products. Characterizing these products using techniques like LC-MS/MS and NMR would provide a comprehensive understanding of its chemical liabilities. Research on benzylamines indicates that under certain conditions, such as chlorination, the C-N bond can cleave to form aldehydes. rsc.org
Table 3: Summary of Potential Degradation Pathways for Investigation
| Degradation Type | Potential Pathway | Possible Products | Rationale/Evidence |
|---|---|---|---|
| Metabolic | N-Dealkylation (N-Debenzylation) | Piperidine, 2,6-Dibromobenzaldehyde | Common pathway for N-benzyl amines and 4-aminopiperidine (B84694) drugs catalyzed by Cytochrome P450 enzymes. nih.govrsc.org |
| Metabolic | Piperidine Ring Oxidation | Hydroxylated or lactam derivatives | A known metabolic fate for alicyclic amines. nih.gov |
| Photochemical | Reductive Debromination | Monobromo- and non-brominated analogs | Brominated aromatic compounds are known to undergo photolytic C-Br bond cleavage. nih.gov |
| Chemical | Hydrolytic/Oxidative C-N Cleavage | Piperidine, 2,6-Dibromobenzaldehyde | Benzylamines can undergo cleavage under specific oxidative or hydrolytic stress conditions. rsc.org |
Q & A
What are the common synthetic routes for preparing 1-(2,6-Dibromobenzyl)piperidine?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 2,6-dibromobenzyl bromide with piperidine under basic conditions (e.g., K₂CO₃) in anhydrous tetrahydrofuran (THF) to form the benzyl-piperidine backbone.
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Analogous methods for related compounds (e.g., dichlorobenzyl derivatives) use potassium permanganate for oxidation and LiAlH₄ for reduction .
How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Level: Advanced
Methodological Answer:
Byproduct formation (e.g., di-substituted products) can be mitigated by:
- Temperature control: Lower reaction temperatures (0–5°C) reduce unwanted side reactions.
- Stoichiometry: Use a 1:1 molar ratio of 2,6-dibromobenzyl bromide to piperidine to limit over-alkylation.
- Solvent choice: Polar aprotic solvents like DMF enhance nucleophilicity, while THF improves solubility of intermediates.
Experimental design frameworks (e.g., factorial design) can systematically test variables like temperature and solvent .
What spectroscopic and crystallographic techniques are used to characterize this compound?
Level: Basic
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dibromobenzyl groups).
- X-ray crystallography: Resolve conformational details (e.g., chair vs. boat piperidine ring). For analogs like 1-(2-chlorobenzyl)piperidine, crystallography confirmed equatorial positioning of substituents .
How does the conformational flexibility of the piperidine ring influence the biological activity of this compound?
Level: Advanced
Methodological Answer:
Crystal structures of related compounds (e.g., 1-(2-chlorobenzyl)piperidine) reveal that substituent orientation (axial vs. equatorial) affects receptor binding. Molecular dynamics simulations can model ring puckering and predict interactions with targets like enzymes or GPCRs. For example, equatorial positioning of the benzyl group enhances steric complementarity with hydrophobic binding pockets .
What biological activities have been reported for this compound and its analogs?
Level: Basic
Methodological Answer:
Piperidine derivatives with halogenated benzyl groups exhibit:
- Enzyme inhibition: E.g., acetylcholinesterase (AChE) inhibition in analogs like 1-(2,6-dichlorobenzyl)piperidine (IC₅₀ = 2.3 µM).
- Receptor modulation: Binding to σ-1 or 5-HT receptors in structurally similar compounds.
Activity is often assessed via in vitro assays (e.g., fluorescence-based AChE inhibition) .
How can researchers design in vitro studies to evaluate the receptor-binding specificity of this compound?
Level: Advanced
Methodological Answer:
- Radioligand displacement assays: Use tritiated ligands (e.g., [³H]-DTG for σ-1 receptors) to measure competitive binding.
- Functional assays: Monitor intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP production (ELISA) post-treatment.
For analogs, receptor specificity was confirmed by comparing binding affinities across a panel of 20+ receptors .
How should researchers address contradictions in solubility data between freebase and salt forms of this compound?
Level: Advanced
Methodological Answer:
Hydrochloride salts (e.g., 1-(2,6-dichlorobenzyl)piperidine HCl) show 10–100x higher aqueous solubility than freebases. Discrepancies arise from ionization (pH-dependent solubility) and counterion effects. Validate via:
- HPLC-UV: Quantify solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
- DSC/TGA: Analyze salt stability and hydration states .
What strategies are used to establish structure-activity relationships (SAR) for this compound derivatives?
Level: Advanced
Methodological Answer:
- Analog synthesis: Vary halogen positions (e.g., 2,4-dibromo vs. 2,6-dibromo) or substitute piperidine with morpholine.
- 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, 2,6-dihalogenation in benzyl-piperidines enhances lipophilicity and blood-brain barrier penetration .
Which analytical methods are recommended for quantifying trace impurities in this compound batches?
Level: Advanced
Methodological Answer:
- HPLC-MS: Detect and quantify byproducts (e.g., mono-brominated impurities) with a C18 column and 0.1% formic acid mobile phase.
- GC-FID: Monitor residual solvents (e.g., THF) per ICH Q3C guidelines.
Buffer systems (e.g., ammonium acetate pH 6.5) improve chromatographic resolution .
What safety protocols are essential when handling this compound in the laboratory?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use a fume hood for synthesis steps involving volatile reagents (e.g., bromobenzyl bromide).
- Waste disposal: Neutralize halogenated waste with 10% sodium thiosulfate before disposal. Safety data sheets (SDS) for analogs emphasize acute toxicity (LD₅₀ = 250 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
